Cas no 2649014-48-0 (4-isocyanato-1,3-dimethyl-1H-pyrazole)
4-isocyanato-1,3-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 4-isocyanato-1,3-dimethyl-
- 4-isocyanato-1,3-dimethyl-1H-pyrazole
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- MDL: MFCD28632042
- Inchi: 1S/C6H7N3O/c1-5-6(7-4-10)3-9(2)8-5/h3H,1-2H3
- InChI Key: RVAAPNMBFFSNQK-UHFFFAOYSA-N
- SMILES: N1(C)C=C(N=C=O)C(C)=N1
4-isocyanato-1,3-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-291686-0.05g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 95.0% | 0.05g |
$293.0 | 2025-03-19 | |
| Enamine | EN300-291686-0.1g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 95.0% | 0.1g |
$437.0 | 2025-03-19 | |
| Enamine | EN300-291686-0.25g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 95.0% | 0.25g |
$623.0 | 2025-03-19 | |
| Enamine | EN300-291686-0.5g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 95.0% | 0.5g |
$980.0 | 2025-03-19 | |
| Enamine | EN300-291686-1.0g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
| Enamine | EN300-291686-2.5g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
| Enamine | EN300-291686-5.0g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 | |
| Enamine | EN300-291686-10.0g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 | |
| Enamine | EN300-291686-1g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 1g |
$1256.0 | 2023-09-06 | ||
| Enamine | EN300-291686-5g |
4-isocyanato-1,3-dimethyl-1H-pyrazole |
2649014-48-0 | 5g |
$3645.0 | 2023-09-06 |
4-isocyanato-1,3-dimethyl-1H-pyrazole Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-isocyanato-1,3-dimethyl-1H-pyrazole
Introduction to 4-isocyanato-1,3-dimethyl-1H-pyrazole (CAS No. 2649014-48-0)
4-isocyanato-1,3-dimethyl-1H-pyrazole, identified by its CAS number 2649014-48-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This heterocyclic compound features an isocyanate functional group, making it a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural properties and reactivity have positioned it as a valuable building block in the development of novel therapeutic agents.
The compound belongs to the pyrazole class, which is known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their potential applications in medicine, including antiviral, anti-inflammatory, and anticancer properties. The presence of the isocyanate group in 4-isocyanato-1,3-dimethyl-1H-pyrazole introduces additional reactivity, enabling its use in polymerization reactions and the formation of urethane linkages. These characteristics make it particularly useful in the synthesis of polymers and coatings with tailored properties.
In recent years, there has been a growing interest in exploring the applications of 4-isocyanato-1,3-dimethyl-1H-pyrazole in drug discovery and material science. Researchers have leveraged its reactivity to develop novel compounds with enhanced pharmacological profiles. For instance, studies have demonstrated its role in the synthesis of peptidomimetics, which are designed to mimic the function of natural peptides while avoiding their limitations. These peptidomimetics have shown promise in targeting specific biological pathways, offering potential therapeutic benefits.
The compound's ability to undergo cycloaddition reactions with various nucleophiles has also been exploited in medicinal chemistry. Cycloadduct formation is a powerful tool for constructing complex molecular architectures, and 4-isocyanato-1,3-dimethyl-1H-pyrazole has been utilized to create novel scaffolds with improved drug-like properties. Additionally, its incorporation into drug delivery systems has been explored, with the aim of enhancing bioavailability and targeted release of therapeutic agents.
From a material science perspective, 4-isocyanato-1,3-dimethyl-1H-pyrazole has been investigated for its potential in the development of advanced polymers. Its isocyanate functionality allows for the formation of stable urethane bonds, which are critical for creating high-performance materials. These polymers exhibit desirable properties such as thermal stability, mechanical strength, and chemical resistance. Such materials are finding applications in various industries, including aerospace, automotive, and electronics.
The synthesis of 4-isocyanato-1,3-dimethyl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and transition metal-catalyzed reactions have been utilized to enhance the efficiency of the synthetic process. These advancements have made it possible to produce larger quantities of the compound for industrial and research purposes.
Recent studies have also highlighted the role of 4-isocyanato-1,3-dimethyl-1H-pyrazole in computational chemistry and molecular modeling. Its structural features make it an excellent candidate for studying intermolecular interactions and protein-ligand binding affinities. By integrating experimental data with computational methods, researchers can gain deeper insights into how this compound interacts with biological targets. This information is crucial for designing more effective drugs with improved efficacy and reduced side effects.
The safety profile of 4-isocyanato-1,3-dimethyl-1H-pyrazole is another critical aspect that has been thoroughly evaluated. While isocyanates can pose challenges due to their reactivity, proper handling protocols ensure that risks are minimized. Industrial applications require strict adherence to safety guidelines to protect researchers and workers from potential hazards. Continuous improvements in handling techniques and protective equipment have made it possible to safely utilize this compound in various settings.
In conclusion,4-isocyanato-1,3-dimethyl-1H-pyrazole (CAS No. 2649014-48-0) represents a significant advancement in both pharmaceutical chemistry and material science. Its unique structural features and reactivity make it a valuable tool for developing novel drugs and high-performance materials. As research continues to uncover new applications for this compound,4-isocyanato-1,3-dimethyl-1H-pyrazole is poised to play an increasingly important role in shaping the future of chemistry and related fields.
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